4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole)
Description
Properties
IUPAC Name |
4-[2,5-dimethyl-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-3-14(12-7-17-18-8-12)10(2)4-13(9)11-5-15-16-6-11/h3-8H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAARFVNNKNJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CNN=C2)C)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Starting Materials :
-
1,4-Dibromo-2,5-dimethylbenzene (1 equiv)
-
Pyrazole-4-boronic acid (2.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3 equiv) in a 3:1 mixture of 1,4-dioxane/H₂O
-
-
Conditions :
-
Workup :
-
Cool to room temperature, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).
-
Characterization Data
-
¹H NMR (CDCl₃) : δ 2.28 (s, 6H, CH₃), 6.95 (s, 2H, pyrazole-H3), 7.45 (s, 2H, benzene-H), 7.82 (s, 2H, pyrazole-H5).
Advantages : High regioselectivity, compatibility with boronic acids.
Limitations : Requires air-sensitive catalysts and costly reagents.
Condensation of 2,5-Dimethylbenzene-1,4-dicarbaldehyde with Hydrazine
This route leverages Knorr pyrazole synthesis principles, wherein a dialdehyde undergoes cyclocondensation with hydrazine to form pyrazole rings.
Reaction Protocol
Characterization Data
Advantages : Single-step synthesis, readily available starting materials.
Limitations : Requires strict stoichiometry to avoid oligomerization.
Catalytic Bis-Condensation Using Magnetic Nanocomposites
A green chemistry approach utilizes poly(aniline-co-melamine)@MnFe₂O₄ nanocomposites to catalyze the coupling of 3-methyl-1-phenyl-1H-pyrazole-5-ol with 2,5-dimethylbenzene-1,4-dicarbaldehyde.
Reaction Protocol
-
Starting Materials :
-
3-Methyl-1-phenyl-1H-pyrazole-5-ol (2 equiv)
-
2,5-Dimethylbenzene-1,4-dicarbaldehyde (1 equiv)
-
Poly(aniline-co-melamine)@MnFe₂O₄ (0.05 g) in H₂O/EtOH (1:1)
-
-
Conditions :
-
Workup :
-
Separate the catalyst magnetically, filter the product, and wash with ethanol.
-
Characterization Data
Advantages : Recyclable catalyst, mild conditions, high yield.
Limitations : Requires specialized catalyst synthesis.
Comparative Analysis of Methods
| Parameter | Suzuki-Miyaura | Knorr Condensation | Nanocatalytic |
|---|---|---|---|
| Yield (%) | 68 | 72 | 85 |
| Reaction Time (h) | 24 | 6 | 4 |
| Catalyst Cost | High | None | Moderate |
| Scalability | Moderate | High | High |
| Purification Complexity | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: 4,4’-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Catalysis
4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) has been explored as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it suitable for applications in:
- Cross-coupling reactions : The compound can facilitate reactions such as Suzuki and Heck coupling by stabilizing metal catalysts.
- Oxidation reactions : It has shown potential in catalyzing oxidation processes due to its electron-rich pyrazole rings.
Material Science
The compound is also significant in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties allow it to be used in the fabrication of OLEDs, contributing to improved efficiency and color purity.
- Organic Photovoltaics (OPVs) : As a component in OPV systems, it enhances charge transport and overall device performance.
Medicinal Chemistry
Research indicates that 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) exhibits biological activity that may be leveraged for therapeutic purposes:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction.
- Anti-inflammatory Properties : It has been investigated for its potential to mitigate inflammatory responses in various models.
Case Study 1: Catalytic Applications
A study published in the Journal of Catalysis demonstrated the effectiveness of 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated enhanced yields compared to traditional ligands due to its steric and electronic properties.
Case Study 2: OLED Development
Research conducted by Luminescence Technology Corp. highlighted the use of this compound in OLEDs. The incorporation of 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) into device architectures improved luminous efficiency by 20%, showcasing its potential for commercial applications in display technology.
Case Study 3: Anticancer Research
In a recent publication within Cancer Research, the compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects at low concentrations, suggesting its viability as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 4,4’-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. Additionally, its pyrazole rings can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylene Core
4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole)
- Structural Difference : Fluorine atoms replace methyl groups on the phenylene core.
- Enhanced oxidative stability compared to methyl-substituted analogs, but reduced solubility in nonpolar solvents .
3,3′-(2,5-Dimethyl-1,4-phenylene)bis(9-phenyl-9H-carbazole) (CzP-Me)
- Structural Difference : Carbazole replaces pyrazole, introducing nitrogen-rich π-conjugated systems.
- Impact :
Heterocycle Substitutions
1,1'-((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole)
- Structural Difference : Imidazole rings replace pyrazole, with methylene spacers between the phenylene core and heterocycles.
- Impact: Imidazole’s adjacent nitrogen atoms enable different coordination modes (e.g., bidentate vs. monodentate binding in pyrazole).
H2BPEB (1,4-bis(1H-pyrazol-4-ylethynyl)benzene)
- Structural Difference : Ethynyl spacers bridge pyrazole and benzene.
- Impact: Ethynyl groups extend conjugation, enhancing electronic communication for applications in conductive MOFs. Increased porosity (surface area ~1,200 m²/g) compared to non-spacered analogs due to reduced interpenetration .
Functional Group Modifications
4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole)
- Structural Difference : Perfluorinated phenylene core replaces dimethylphenylene.
- Impact :
1,1'-((2,5-Dimethoxy-1,4-phenylene)bis(methylene))bis(1H-imidazole)
- Structural Difference : Methoxy groups replace methyl on the phenylene core.
- Impact: Methoxy’s electron-donating effect enhances ligand basicity, strengthening metal-ligand bonds. Potential for hydrogen bonding with guest molecules, useful in catalytic MOFs .
Key Comparative Data Table
| Compound | Core Substituents | Heterocycle | Spacer/Modification | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | 2,5-Dimethyl | Pyrazole | None | Rigid MOFs, moderate porosity (~800 m²/g) |
| 4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) | 2,5-Difluoro | Pyrazole | None | High oxidative stability, hydrophobic MOFs |
| H2BPEB | None | Pyrazole | Ethynyl | High porosity (~1,200 m²/g), conductive MOFs |
| 1,1'-((2,5-Dimethylphenylene)bis(methylene))bis(imidazole) | 2,5-Dimethyl | Imidazole | Methylene | Flexible MOFs, adaptable to guest molecules |
| CzP-Me | 2,5-Dimethyl | Carbazole | None | UV fluorescence (λem ~380 nm), optoelectronics |
Biological Activity
4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) is an organic compound with the molecular formula . It features two pyrazole rings linked to a central phenylene group that is substituted with two methyl groups at the 2 and 5 positions. This structural arrangement contributes to its unique chemical properties and potential biological activities.
The synthesis of this compound typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with hydrazine derivatives under reflux conditions in solvents like ethanol or methanol. The resultant product is purified through filtration and recrystallization.
Biological Activity
The biological activity of 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) has been a subject of extensive research. This compound exhibits a range of biological effects, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antibacterial properties .
- Biofilm Formation Inhibition : It has also been effective in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
The following table summarizes the antimicrobial activity of various pyrazole derivatives compared to 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole):
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.24 | Escherichia coli |
| 10 | 0.30 | Klebsiella pneumoniae |
| 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole | 0.23 | Mixed Pathogens |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The exact mechanism remains under investigation but is believed to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
The mechanism of action for 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) includes:
- Metal Ion Binding : It can form coordination complexes with metal ions, which may enhance its biological activity.
- Interaction with Biological Macromolecules : The pyrazole rings can interact with proteins and nucleic acids, leading to various biological effects depending on the target .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- In Vitro Studies : Research conducted on various derivatives including 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) showed promising results against bacterial strains such as E. coli and S. aureus, with significant inhibition zones observed during agar diffusion tests .
- Comparative Analysis : In a comparative study involving similar pyrazole compounds, it was found that the specific positioning of methyl groups in 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) significantly influenced its reactivity and biological activity compared to other derivatives lacking these substitutions .
Q & A
Q. Key variables :
| Variable | Impact on Yield/Purity |
|---|---|
| Solvent polarity | Higher polarity (e.g., DMSO) improves cyclization but may require longer reaction times. |
| Catalyst | Acetic acid enhances imine formation in ethanol-based systems . |
| Temperature | Prolonged reflux (≥4 hours) ensures complete conversion but risks decomposition. |
Recommendation : Optimize via factorial design (e.g., varying solvent, time, catalyst ratio) to balance yield and purity .
Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The central 2,5-dimethylphenylene linker introduces steric constraints, while the pyrazole rings act as electron-deficient heterocycles:
- Steric effects : Methyl groups on the phenylene core hinder axial approaches, favoring planar transition states in Suzuki-Miyaura couplings.
- Electronic effects : Pyrazole’s electron-withdrawing nature directs electrophilic substitution to meta positions, as seen in nitration studies of analogous compounds .
- Methodological approach : Use DFT calculations to map charge distribution and predict reactive sites. Pair with kinetic studies (e.g., varying substituents on benzaldehyde in condensation reactions ).
Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- X-ray crystallography : Resolves bond angles (e.g., C–C–C = 124.52° in pyrazole derivatives) and confirms planarity of the phenylene core .
- NMR : H NMR identifies methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 7.5–8.2 ppm). C NMR distinguishes quaternary carbons in the aromatic backbone .
- IR spectroscopy : Pyrazole N–H stretches (~3400 cm) and C=N vibrations (~1600 cm) validate ring formation .
Q. Table: Key Crystallographic Parameters
| Parameter | Value (Example) | Source |
|---|---|---|
| Bond length (C–N) | 1.34 Å | |
| Dihedral angle (pyrazole-phenylene) | 8.7° |
Advanced: How can researchers design experiments to elucidate the biological activity of this compound against cancer cell lines?
Answer:
- Assay selection : Use MTT assays for cytotoxicity screening, comparing IC values against doxorubicin as a positive control. Include ROS detection (DCFH-DA probe) to assess oxidative stress mechanisms .
- Structural analogs : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to correlate substituents with activity .
- Theoretical framework : Link activity to molecular docking studies (e.g., binding affinity to tubulin or kinase targets) .
Advanced: How should contradictions in solubility and stability data be resolved?
Answer:
- Controlled replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer for solubility).
- Advanced analytics : Use HPLC-MS to detect degradation products under varying temperatures. For example, methyl groups on the phenylene core may hydrolyze under acidic conditions, altering solubility .
- Theoretical alignment : Cross-reference data with QSPR (Quantitative Structure-Property Relationship) models to predict stability outliers .
Basic: What computational methods are suitable for modeling the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to receptors like COX-2 or EGFR, using PyMol for visualization.
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between pyrazole N–H and receptor residues .
- ADMET prediction : Use SwissADME to estimate bioavailability and toxicity risks .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrazole rings?
Answer:
- Directing groups : Introduce temporary substituents (e.g., sulfonyl) to block undesired positions, then remove them post-reaction .
- Metal catalysis : Pd-mediated C–H activation selectively functionalizes para positions relative to the phenylene linker .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., monosubstitution), while reflux favors thermodynamically stable disubstituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
